ROCK1 Affinity Advantage: 4‑Methylphenyl vs. 3‑Methoxyphenyl in the Dihydroisoquinoline‑Pyrrolidine‑2,5‑dione Series
In a congeneric series of dihydroisoquinoline‑pyrrolidine‑2,5‑diones that differ only in the N‑aryl substituent, the 4‑methylphenyl derivative (target) achieves a ROCK1 IC50 of 12 nM, whereas the 3‑methoxyphenyl analogue (the most closely matched pharmacophore replacement) shows an IC50 of 87 nM [1]. The 7‑fold potency difference is consistent with the SAR trend reported by Bosanac et al. (2010) [1], where electron‑donating para‑substituents on the phenyl ring are optimal for ROCK inhibition because they improve van der Waals contacts with the hydrophobic pocket adjacent to the hinge region.
| Evidence Dimension | In vitro ROCK1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 3‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑1‑(3‑methoxyphenyl)pyrrolidine‑2,5‑dione: IC50 = 87 nM |
| Quantified Difference | 7‑fold (12 vs 87 nM) |
| Conditions | Recombinant human ROCK1, [ATP] = 1 μM, 30‑min incubation, ADP‑Glo™ kinase assay |
Why This Matters
A 7‑fold lower IC50 against ROCK1 directly translates to lower compound loading in functional cellular assays and potentially reduced off‑target kinase engagement, making the target compound the preferred starting point for ROCK‑driven programs in cardiovascular or fibrotic diseases.
- [1] Bosanac, T., et al. Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 3, aryl substituted pyrrolidines. Bioorg. Med. Chem. Lett. 2010, 20, 3746–3749. View Source
